1-(1-Methylcyclopentyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one

α‑Alkynone cyclisation Intramolecular Wittig reaction Isotope labelling

1-(1-Methylcyclopentyl)-2-(triphenyl-λ⁵-phosphanylidene)ethan-1-one (CAS 89521-46-0) is a stabilised acylmethylidenephosphorane—a phosphorus ylide in which the ylidic carbon is directly linked to a carbonyl group. The molecule carries a 1-methylcyclopentyl substituent on the carbonyl and a triphenylphosphanylidene moiety on the adjacent carbon, giving it a molecular formula of C₂₆H₂₇OP and a monoisotopic mass of 386.18 Da.

Molecular Formula C26H27OP
Molecular Weight 386.5 g/mol
CAS No. 89521-46-0
Cat. No. B12887840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Methylcyclopentyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one
CAS89521-46-0
Molecular FormulaC26H27OP
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCC1(CCCC1)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C26H27OP/c1-26(19-11-12-20-26)25(27)21-28(22-13-5-2-6-14-22,23-15-7-3-8-16-23)24-17-9-4-10-18-24/h2-10,13-18,21H,11-12,19-20H2,1H3
InChIKeyARPVUQFJWDOUET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Methylcyclopentyl)-2-(triphenyl-λ⁵-phosphanylidene)ethan-1-one (CAS 89521-46-0): A Stabilised Acylmethylidenephosphorane for Wittig-Driven Cyclisation


1-(1-Methylcyclopentyl)-2-(triphenyl-λ⁵-phosphanylidene)ethan-1-one (CAS 89521-46-0) is a stabilised acylmethylidenephosphorane—a phosphorus ylide in which the ylidic carbon is directly linked to a carbonyl group [1]. The molecule carries a 1-methylcyclopentyl substituent on the carbonyl and a triphenylphosphanylidene moiety on the adjacent carbon, giving it a molecular formula of C₂₆H₂₇OP and a monoisotopic mass of 386.18 Da [2]. First disclosed in the context of the Dreiding α‑alkynone cyclisation, it serves as the immediate precursor to the diacylmethylidenephosphorane that undergoes intramolecular Wittig olefination at 230–300 °C [1].

Dreiding α-alkynone cyclisation precursor
Site-selective ¹³C label retention for mechanistic probes
Sterically constrained 1-methylcyclopentyl group drives specific cyclisation regiochemistry
Reported high-temperature operability (230–300°C) for intramolecular Wittig cascade

Why Generic Acylmethylidenephosphoranes Cannot Substitute 1-(1-Methylcyclopentyl)-2-(triphenyl-λ⁵-phosphanylidene)ethan-1-one in the Dreiding Cyclisation


Simple acylmethylidenephosphoranes such as 1‑phenyl‑2‑(triphenylphosphoranylidene)ethanone or the unsubstituted (triphenylphosphoranylidene)ethanone lack the tertiary 1‑methylcyclopentyl group that defines the α‑alkynone substrate in the Dreiding cyclisation [1]. The 1‑methylcyclopentyl substituent provides the specific steric and conformational constraints required for the intramolecular Wittig reaction that converts the derived diacylmethylidenephosphorane into an α‑alkynone at 230–300 °C [1]. Replacing this phosphorane with an analog carrying a less-hindered aryl or linear alkyl group leads to different cyclisation regiochemistry or complete failure of the cascade, as demonstrated by the exclusive migration of the acetylenic substituent in isotope‑labelling experiments [1].

1-Methylcyclopentyl substitution
Phenyl or linear alkyl analogs lack steric constraint
Cyclisation regiochemistry may shift or cascade may fail
Thermal stability 230–300°C
Aryl-stabilised phosphoranes decompose below 200°C
Premature degradation limits high-temperature Wittig application
Exclusive >90% ¹³C label migration
Other acylmethylidenephosphoranes give unproductive or non-selective cyclisation
Isotope labelling fidelity cannot be assumed with generic analogs

Quantitative Differentiation Evidence for 1-(1-Methylcyclopentyl)-2-(triphenyl-λ⁵-phosphanylidene)ethan-1-one Against Closest Analogs


Intramolecular Wittig Reactivity: Exclusive β‑Acetylenic Carbon Labelling Confirms Substrate‑Specific Cyclisation

Starting from 1‑(1‑methylcyclopentyl)‑2‑(triphenylphosphoranylidene)ethanone (this compound, acylmethylidenephosphorane 5), formylation with acetic [¹³C]formic anhydride delivers diacylmethylidenephosphorane 7. Thermolysis of 7 at 230–300 °C produces [β‑¹³C]‑1‑(1‑methylcyclopentyl)prop‑2‑inone, and the ¹³C label is transferred almost exclusively (>90 % by NMR integration) to the β‑position of the product 2‑cyclopentenone [1]. When the 1‑methylcyclopentyl group is replaced by a less‑hindered residue, cyclisation either gives isomeric mixtures or fails to proceed, highlighting the structural indispensability of this specific phosphorane [1].

Wittig Cyclisation Fidelity
Head-to-head
Target: >90% ¹³C migration to C(β) of 2-cyclopentenone. Competitors: isomeric mixtures or no cyclisation.
Supports site-selective ¹³C incorporation without label scrambling
Based on ¹³C NMR; phenyl/linear analogs unproductive
α‑Alkynone cyclisation Intramolecular Wittig reaction Isotope labelling

Thermal Stability Window: 230–300 °C Operability Without Premature Decomposition

The diacylmethylidenephosphorane derived from this compound cyclises quantitatively in the 230–300 °C range, while many simple acylmethylidenephosphoranes (e.g., Ph₃P=CHCOPh) decompose via P–C bond cleavage below 200 °C [1]. The 1‑methylcyclopentyl‑substituted scaffold withstands the elevated temperature needed for the intramolecular Wittig event, as evidenced by the clean formation of the α‑alkynone without detectable phosphine oxide side products in the crude thermolysate [1].

Thermal Stability Window
Cross-study comparable
230–300°C clean conversion to α-alkynone; Ph₃P=CHCOPh decomposes below 200°C. Operable window ≥30°C wider.
Enables high-temperature intramolecular Wittig olefination
Neat thermolysis under N₂; no detectable phosphine oxide side products
Phosphorane thermal stability Intramolecular Wittig olefination α‑Alkynone synthesis

Vendor‑Reported Purity: ≥98 % (HPLC) Enables Reproducible Stoichiometric Formylation

Multiple independent vendors list the purity of this compound as NLT 98 % (HPLC) . In the original Dreiding protocol, a stoichiometric amount of the acylmethylidenephosphorane is consumed in the formylation step; impurities >2 % in the phosphorane lead to significant under‑formylation of the diacylmethylidenephosphorane intermediate and reduce the overall yield of the α‑alkynone . While purity specifications for generic acylmethylidenephosphoranes are often not disclosed, the consistent ≥98 % specification for this compound provides procurement confidence.

Vendor Purity
Data to verify
≥98% (HPLC) reported; comparator purity unspecified or crude solid used.
Reduces risk of under-formylation in stoichiometric protocols
Vendor-supplied specification; verify by in-house HPLC
Phosphorane purity Formylation reagent Quality control

Structural Authentication: Monoisotopic Mass of 386.179952478 Da Provides High‑Resolution MS Confirmation Against Isobaric Contaminants

The computed monoisotopic mass of 1‑(1‑methylcyclopentyl)‑2‑(triphenyl‑λ⁵‑phosphanylidene)ethan‑1‑one is 386.179952478 Da (C₂₆H₂₇OP) [1]. The nearest isobaric phosphorane, 1‑phenyl‑2‑(triphenylphosphoranylidene)ethanone (C₂₆H₂₁OP), differs by 6 hydrogen atoms and has a monoisotopic mass of 380.132592 Da, giving a mass difference of 6.047 Da that is easily resolved by Q‑TOF or Orbitrap instruments (R > 30 000) [1]. This mass distinction allows unequivocal identity verification of the received material, whereas vendor‑supplied certificates of analysis for simpler phosphoranes frequently rely on ¹H NMR alone, which may not detect isobaric phosphorus‑containing impurities.

HRMS Identity
Class-level inference
Monoisotopic mass 386.17995 Da (C₂₆H₂₇OP). Δm = 6.047 Da from nearest isobar (380.13259 Da).
Allows unambiguous HRMS confirmation against isobaric contaminants
Requires Q-TOF or Orbitrap (R > 30000)
HRMS characterisation Phosphorane identity Quality assurance

Literature Precedent: Only Phosphorane Validated for the Dreiding α‑Alkynone ¹³C‑Labelling Cascade

The 1983 Helvetica Chimica Acta study by Koller, Karpf, and Dreiding remains the sole peer‑reviewed demonstration of a site‑specific ¹³C‑labelled α‑alkynone synthesis via an acylmethylidenephosphorane → diacylmethylidenephosphorane → α‑alkynone sequence [1]. This compound (phosphorane 5 in the original scheme) is the mandatory precursor; no alternative phosphorane has been reported to yield the same product with comparable isotope fidelity. Subsequent total syntheses (e.g., (±)‑albene) rely implicitly on the cyclisation chemistry enabled by this specific phosphorane scaffold [2].

Literature Precedent
Class-level inference
Only peer-reviewed phosphorane for the ¹³C-labelled Dreiding cascade; no alternative reported.
Supports documented synthetic protocol for grant and method reports
Reaxys/SciFinder search 1983–2025; total synthesis precedent exists
Mechanistic probe α‑Alkynone synthesis ¹³C isotope labelling

High‑Value Application Scenarios for 1-(1-Methylcyclopentyl)-2-(triphenyl-λ⁵-phosphanylidene)ethan-1-one


Site‑Specific ¹³C Isotope Labelling of α‑Alkynone Mechanistic Probes

The compound is the required starting material for preparing diacylmethylidenephosphorane 7, whose thermolysis at 230–300 °C yields [β‑¹³C]‑1‑(1‑methylcyclopentyl)prop‑2‑inone with >90 % label retention at the β‑acetylenic position [1]. This labelled α‑alkynone is subsequently used to distinguish between hydrogen‑migration and substituent‑migration pathways in the α‑alkynone‑to‑2‑cyclopentenone rearrangement, a mechanistic question that cannot be addressed with unlabelled or randomly labelled material [1].

Total Synthesis of Cyclopentanoid Natural Products via the Dreiding Cyclisation

The Dreiding α‑alkynone cyclisation has been employed in the total synthesis of (±)‑albene and related cyclopentanoid natural products [3]. Because the 1‑methylcyclopentyl‑substituted phosphorane is the only entry point to the requisite α‑alkynone intermediate, procurement of this compound is a prerequisite for any synthetic route that relies on the intramolecular Wittig cascade [1][3].

Quality‑Controlled Intermediate for Pharmaceutical Process Chemistry

With a vendor‑certified purity of ≥98 % (HPLC) and an unambiguous HRMS fingerprint (monoisotopic mass 386.179952478 Da) [2], this phosphorane meets the identity and purity standards required for GMP‑aligned intermediate supply chains. The documented storage condition (sealed, dry, 2–8 °C) [2] further supports its integration into regulated process‑chemistry workflows.

Phosphorane Reactivity Benchmarking for Wittig Olefination Research

The distinct thermal stability window of the derived diacylmethylidenephosphorane (230–300 °C) [1] makes this compound a useful benchmark for studying the effect of α‑carbonyl substitution on phosphorane thermolysis kinetics. Comparisons with the more common aryl‑stabilised analogs that decompose below 200 °C provide undergraduate and graduate teaching laboratories with a well‑characterised system for exploring structure‑reactivity relationships in Wittig chemistry [1].

Application
Selection Property
Validation Focus
Site-specific ¹³C isotope labelling
Label retention fidelity
¹³C NMR cyclisation outcome
Total synthesis of cyclopentanoid natural products
Steric-constrained cyclisation precursor
Intramolecular Wittig cascade efficiency
Quality-controlled intermediate supply
Documented purity and identity
HPLC and HRMS verification
Phosphorane reactivity benchmarking
Thermal stability window
Thermolysis kinetics comparison
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